molecular formula C19H12ClN3O2S B15029055 (2Z)-6-benzyl-2-(3-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-(3-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B15029055
M. Wt: 381.8 g/mol
InChI Key: MSMGMQZEAYDPBQ-WJDWOHSUSA-N
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Description

(2Z)-6-Benzyl-2-(3-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound featuring a thiazolo-triazine core fused with a dione moiety. The molecule is substituted at position 6 with a benzyl group and at position 2 with a 3-chlorobenzylidene moiety (Z-configuration) . Its molecular formula is C₂₂H₁₈ClN₃O₃S, with a molecular weight of 439.52 g/mol (calculated).

Properties

Molecular Formula

C19H12ClN3O2S

Molecular Weight

381.8 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[(3-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H12ClN3O2S/c20-14-8-4-7-13(9-14)11-16-18(25)23-19(26-16)21-17(24)15(22-23)10-12-5-2-1-3-6-12/h1-9,11H,10H2/b16-11-

InChI Key

MSMGMQZEAYDPBQ-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=NC2=O

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-(3-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can be achieved through a one-pot catalyst-free procedure. This involves the reaction of dibenzoylacetylene with triazole derivatives under ambient conditions. The reaction typically proceeds via nucleophilic addition, followed by cyclization to form the desired thiazolo[3,2-b][1,2,4]triazine scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-benzyl-2-(3-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-benzyl-2-(3-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel compounds with potential biological activities .

Biology and Medicine

In biology and medicine, this compound has shown promise as an inhibitor of topoisomerase I, an enzyme involved in DNA replication. This makes it a potential candidate for anticancer drug development. Additionally, its ability to interact with various biological targets makes it a valuable tool for studying cellular pathways and mechanisms .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-(3-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, the compound interferes with DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular proteins and pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound is compared to structurally related heterocycles, including thiazolo-triazines, thiazolo-pyrimidines, and benzodithiazines. Key differences lie in substituent effects, molecular weight, and spectral characteristics.

Table 1: Comparative Analysis of Structural Analogs
Compound Name & Structure Molecular Formula MW (g/mol) Key Substituents Melting Point (°C) Yield (%) Notable Spectral Data (IR/NMR)
Target: (2Z)-6-Benzyl-2-(3-chlorobenzylidene)-thiazolo-triazine-dione C₂₂H₁₈ClN₃O₃S 439.52 6-benzyl, 2-(3-Cl-benzylidene) N/A N/A Cl substituent expected to downfield-shift =CH in ¹H NMR
Analog 1: (2Z)-6-Benzyl-2-benzylidene-thiazolo-triazine-dione C₂₁H₁₅N₃O₃S 389.07 6-benzyl, 2-benzylidene (no Cl) N/A N/A Absence of Cl reduces electron-withdrawing effects
Analog 2: (2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403.39 4-CN-benzylidene, 5-methylfuran 213–215 68 IR: 2,209 cm⁻¹ (CN); ¹H NMR: δ 8.01 (=CH)
Analog 3: 6-(4-Propoxybenzyl)-2-(3-Cl-benzylidene)-thiazolo-triazine-dione C₂₃H₂₀ClN₃O₄S 493.94 6-(4-propoxybenzyl), 2-(3-Cl-benzylidene) N/A N/A Propoxy group increases lipophilicity vs. benzyl
Analog 4: Benzodithiazine derivative (Compound 3) C₁₀H₁₀ClN₃O₄S₂ 335.79 SO₂, CH₃O, N-NH₂ 252–253 90 IR: 1,740 cm⁻¹ (C=O); ¹H NMR: δ 3.88 (CH₃O)

Key Observations

a) Substituent Effects on Reactivity and Properties
  • Electron-Withdrawing Groups: The 3-chloro substituent in the target compound enhances electrophilicity at the benzylidene position compared to non-halogenated analogs (e.g., Analog 1) . This may improve binding interactions in biological systems.
  • Spectral Shifts: The cyano group in Analog 2 (11b) results in distinct IR peaks (~2,209 cm⁻¹) and upfield NMR shifts for aromatic protons due to electron-withdrawing effects .

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